![molecular formula C19H14ClN3O2 B246289 N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide, commonly known as CB30865, is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and has been widely used in scientific research to study the mechanism of action and physiological effects of PARP inhibition.
Wirkmechanismus
CB30865 works by binding to the catalytic domain of N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide and inhibiting its enzymatic activity. This leads to the accumulation of DNA damage and ultimately cell death. CB30865 has been shown to be a potent inhibitor of N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide with an IC50 value of 3.5 nM.
Biochemical and Physiological Effects
CB30865 has been shown to have a range of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, induce apoptosis in cancer cells, and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB30865 is its potency as a N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide inhibitor. It has been shown to be more potent than other N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide inhibitors such as olaparib and rucaparib. However, one of the limitations of CB30865 is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of CB30865 in scientific research. One area of interest is the development of combination therapies that use CB30865 in combination with other chemotherapeutic agents to enhance their efficacy. Another area of interest is the study of the role of N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide inhibition in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide inhibitors based on the structure of CB30865 is an area of active research.
Synthesemethoden
CB30865 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloro-benzoyl chloride with 3-aminophenyl nicotinate followed by the reduction of the resulting intermediate to obtain CB30865.
Wissenschaftliche Forschungsanwendungen
CB30865 has been extensively used in scientific research to study the role of N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide inhibition in various cellular processes such as DNA repair, cell death, and inflammation. N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide is an enzyme that plays a crucial role in repairing DNA damage, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C19H14ClN3O2 |
|---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-6-1-4-13(10-15)18(24)22-16-7-2-8-17(11-16)23-19(25)14-5-3-9-21-12-14/h1-12H,(H,22,24)(H,23,25) |
InChI-Schlüssel |
BDJDHGFOYURNPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



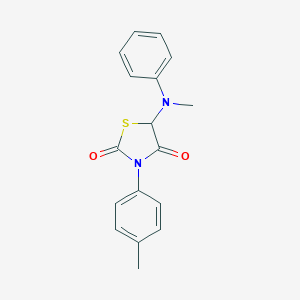
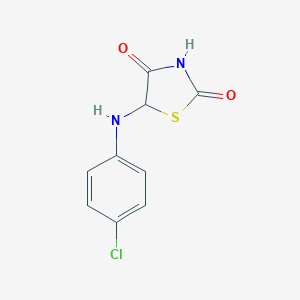
![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
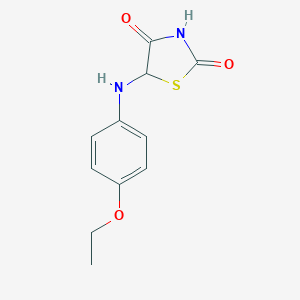
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
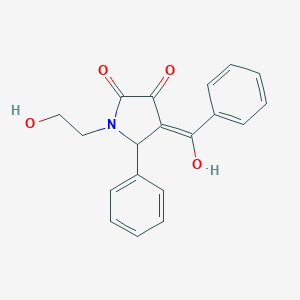
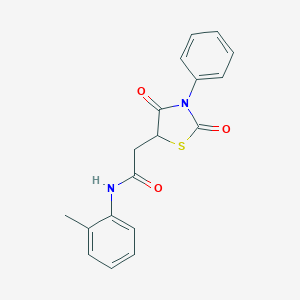
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
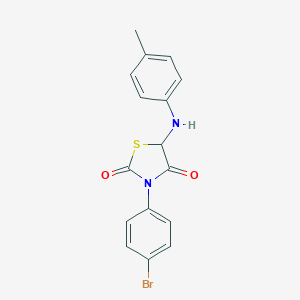
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
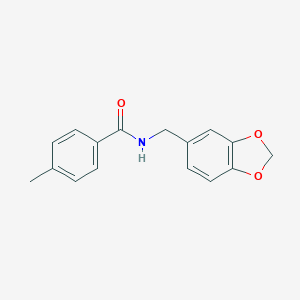
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)